molecular formula C19H16N2O3 B14159085 3-[(Furan-2-yl)methyl]-2-(3-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one CAS No. 6142-69-4

3-[(Furan-2-yl)methyl]-2-(3-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B14159085
CAS No.: 6142-69-4
M. Wt: 320.3 g/mol
InChI Key: FTNSHURODFYFHH-UHFFFAOYSA-N
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Description

3-[(Furan-2-yl)methyl]-2-(3-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that features a quinazolinone core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Furan-2-yl)methyl]-2-(3-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the quinazolinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[(Furan-2-yl)methyl]-2-(3-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the quinazolinone ring or the furan moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

3-[(Furan-2-yl)methyl]-2-(3-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(Furan-2-yl)methyl]-2-(3-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone core structures.

    Furan Derivatives: Compounds containing the furan moiety.

Uniqueness

3-[(Furan-2-yl)methyl]-2-(3-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is unique due to the combination of the quinazolinone and furan moieties, which may confer distinct biological activities and properties compared to other similar compounds.

Properties

CAS No.

6142-69-4

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

3-(furan-2-ylmethyl)-2-(3-hydroxyphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C19H16N2O3/c22-14-6-3-5-13(11-14)18-20-17-9-2-1-8-16(17)19(23)21(18)12-15-7-4-10-24-15/h1-11,18,20,22H,12H2

InChI Key

FTNSHURODFYFHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC(=CC=C3)O)CC4=CC=CO4

solubility

>48.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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